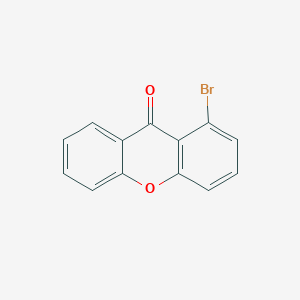
1-Bromo-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-9H-xanthen-9-one is a chemical compound with the molecular formula C13H7BrO2. It belongs to the xanthone family, which is characterized by an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens .
Métodos De Preparación
The synthesis of 1-Bromo-9H-xanthen-9-one typically involves the bromination of 9H-xanthen-9-one. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods often utilize advanced techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
1-Bromo-9H-xanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Bromo-9H-xanthen-9-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Research has indicated that xanthone derivatives, including this compound, may have therapeutic potential due to their diverse biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-9H-xanthen-9-one and its derivatives involves interactions with various molecular targets and pathways. These compounds can modulate biological responses by binding to specific enzymes or receptors, thereby influencing cellular processes. For example, some xanthone derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
1-Bromo-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
9H-xanthen-9-one: The parent compound without the bromine substitution.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: A derivative with additional hydroxyl groups, which may exhibit different biological activities.
Azaxanthones: Compounds with nitrogen atoms in the xanthone scaffold, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to other xanthone derivatives .
Propiedades
Fórmula molecular |
C13H7BrO2 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
1-bromoxanthen-9-one |
InChI |
InChI=1S/C13H7BrO2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H |
Clave InChI |
SEYPXUPKSJRHEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



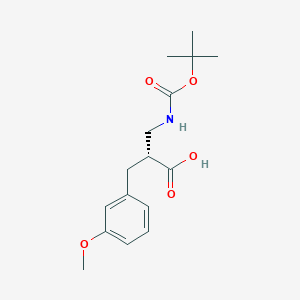

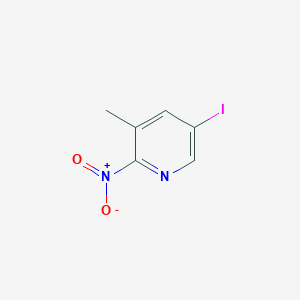


![5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B13983572.png)
![tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13983575.png)
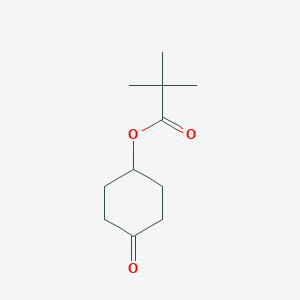

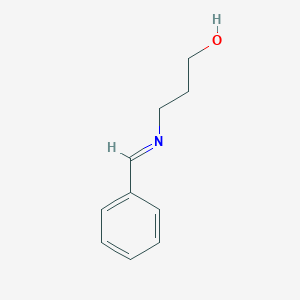
![1-[6-(Methoxymethyl)pyridin-3-yl]ethanone](/img/structure/B13983598.png)
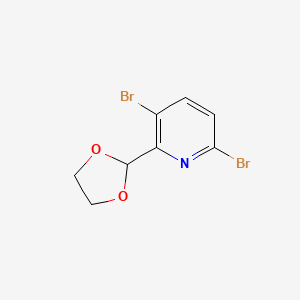
![tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13983609.png)
